

Comparative Analysis of DCG066 and UNC0642: A Guide for Researchers

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Compound of Interest

Compound Name: DCG066
Cat. No.: B15581187

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For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two prominent inhibitors of the histone methyltransferase G9a: **DCG066** and UNC0642. This document summarizes their biochemical and cellular activities, mechanisms of action, and available pharmacokinetic data, supported by experimental protocols and visualizations to aid in the selection of the appropriate tool compound for epigenetic research.

Introduction

DCG066 and UNC0642 are small molecule inhibitors targeting G9a (also known as EHMT2) and the closely related G9a-like protein (GLP or EHMT1). These enzymes are critical regulators of gene expression through the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. Dysregulation of G9a/GLP activity has been implicated in various diseases, particularly in cancer, making them attractive targets for therapeutic intervention. This guide offers a side-by-side comparison of **DCG066** and UNC0642 to inform experimental design and compound selection.

Biochemical and Cellular Activity

A summary of the key quantitative data for **DCG066** and **UNC0642** is presented in the tables below.

Table 1: Biochemical Activity against G9a/GLP

Compound	Target(s)	IC50 (G9a)	IC50 (GLP)	Ki	Mechanism of Action
DCG066	G9a	Not explicitly reported	Not reported	Not reported	Direct binding to G9a, inhibiting methyltransferase activity.
UNC0642	G9a/GLP	<2.5 nM[1]	<2.5 nM[2]	3.7 ± 1 nM[2] [3]	Competitive with the peptide substrate and non-competitive with the cofactor SAM.[2]

Table 2: Cellular Activity - Inhibition of H3K9 Dimethylation

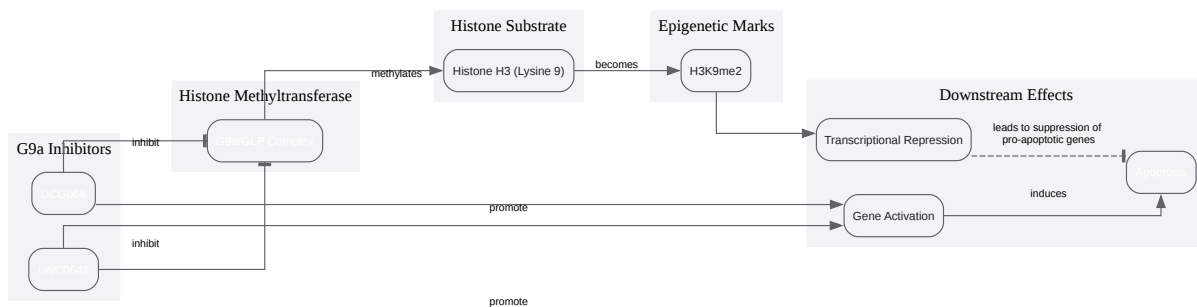
Compound	Cell Line	Assay	IC50	Reference
DCG066	Not explicitly reported	Not reported	Not reported	
UNC0642	MDA-MB-231	In-Cell Western	106 nM	[4]
PANC-1	In-Cell Western	40 nM	[1][3]	
PC3	In-Cell Western	130 nM	[3]	

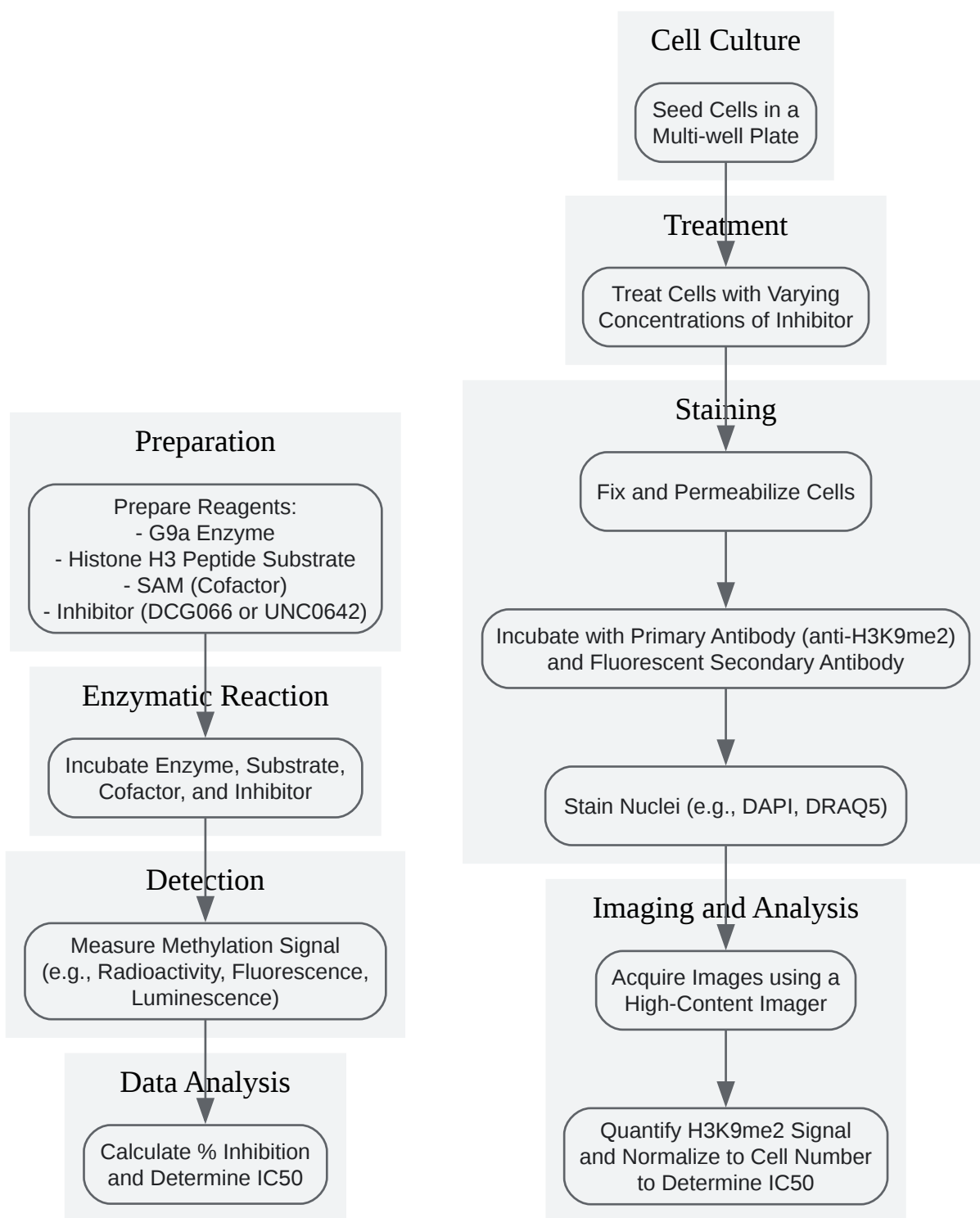
Table 3: Cellular Activity - Inhibition of Cell Viability/Proliferation

Compound	Cell Line	Assay	IC50	Reference
DCG066	K562 (Leukemia)	CCK-8	1.7 μ M	[5]
HL-60 (Leukemia)	CCK-8	4.4 μ M	[5]	
HepG2 (Liver Cancer)	CCK-8	3.2 μ M	[5]	
A549 (Lung Cancer)	CCK-8	6.6 μ M	[5]	
UNC0642	U2OS, PC3, PANC-1	Resazurin Assay	EC50 > 3,000 nM (low toxicity)	[3]

Mechanism of Action and Signaling Pathway

Both **DCG066** and **UNC0642** function by inhibiting the enzymatic activity of G9a, leading to a reduction in the levels of H3K9me2. This epigenetic mark is crucial for the recruitment of effector proteins that mediate transcriptional repression. By inhibiting G9a, these compounds can lead to the reactivation of silenced tumor suppressor genes and induce cellular responses such as apoptosis.





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